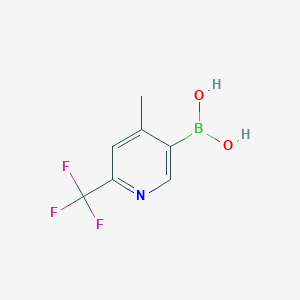

(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Description

Properties

Molecular Formula |

C7H7BF3NO2 |

|---|---|

Molecular Weight |

204.94 g/mol |

IUPAC Name |

[4-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |

InChI |

InChI=1S/C7H7BF3NO2/c1-4-2-6(7(9,10)11)12-3-5(4)8(13)14/h2-3,13-14H,1H3 |

InChI Key |

PJNARSMSNOCCRQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1C)C(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, starting with a halogenated pyridine derivative, the halogen can be exchanged with a metal such as lithium or magnesium, and then reacted with a boron-containing reagent to form the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogen-metal exchange reactions followed by borylation under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol. The reaction typically occurs under mild conditions, making it suitable for a wide range of functional groups .

Major Products

The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid exerts its effects involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups in cross-coupling reactions. The palladium catalyst plays a crucial role in this process by undergoing oxidative addition, transmetalation, and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Electronic and Steric Effects

- Methyl Group (4-Position) : The methyl group in the target compound provides moderate steric hindrance, which can stabilize intermediates in cross-coupling reactions without significantly slowing reaction rates. This contrasts with [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid , where the chlorine atom increases electrophilicity but may require harsher reaction conditions .

- Trifluoromethyl Group (6-Position): The electron-withdrawing CF₃ group activates the boronic acid for coupling, similar to analogs like (6-(trifluoromethyl)pyridin-3-yl)boronic acid .

Reactivity in Cross-Coupling Reactions

- Target Compound : Used in the synthesis of 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester (LCMS: m/z 366 [M+H]⁺), demonstrating compatibility with palladium catalysts .

- Methoxy-Substituted Analog : The methoxy group in (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid may hinder coupling due to increased electron density, requiring optimized conditions (e.g., higher temperatures or stronger bases) .

Solubility and Stability

- The target compound’s methyl group enhances solubility in organic solvents (e.g., CHCl₃, ethyl acetate) compared to the pyrrolidine-substituted analog (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid, which may form hydrogen bonds and precipitate in non-polar media .

- {6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid (MW: 327.07 g/mol) exhibits lower solubility due to its bulky benzyloxy group, limiting its utility in solution-phase reactions .

Biological Activity

(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a boronic acid functional group and a trifluoromethyl substituent, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is C₇H₈BF₃N, and it has a molecular weight of approximately 195.96 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it particularly interesting for pharmaceutical applications.

Biological Activities

Research indicates that (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid exhibits several biological activities:

-

Anticancer Activity :

- Compounds with similar structures have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways. Studies suggest that this compound may interfere with critical pathways involved in tumor growth and metastasis.

- A study reported that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival.

-

Modulation of Protein-Protein Interactions :

- The boronic acid group allows for reversible covalent bonding with diols, which can modulate protein-protein interactions essential for various cellular processes. This property makes it a candidate for developing novel therapeutic agents targeting specific biological pathways.

- Antibacterial Properties :

Synthesis Methods

Several synthetic routes have been developed to obtain (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid. Common methods include:

- Suzuki-Miyaura Coupling : This method utilizes palladium catalysts to form carbon-carbon bonds, allowing for the introduction of the pyridine ring structure.

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

A study focused on the mechanism by which (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid inhibits cancer cell proliferation. The findings indicated that the compound effectively disrupts the proteasome function in cancer cells, leading to increased apoptosis rates. The study highlighted its potential as a therapeutic agent in treating various cancers, particularly those resistant to conventional therapies.

Q & A

Basic: What are the optimal synthetic conditions for preparing (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. Key conditions include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .

- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in biphasic solvent systems (e.g., ethanol/water) .

- Temperature: Microwave-assisted synthesis (100–150°C) reduces reaction time and improves yields compared to conventional heating .

- Purification: Crude products are often isolated via liquid-liquid extraction (ethyl acetate/water) and dried over MgSO₄ .

Basic: What analytical techniques are critical for confirming the purity and structure of this boronic acid?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm molecular weight (e.g., observed m/z 338 [M+H]⁺ in hydrolysis products) .

- HPLC: Retention times under standardized conditions (e.g., 1.26 minutes with SMD-TFA05 method) validate purity .

- NMR Spectroscopy: ¹H/¹³C NMR and ¹⁹F NMR (for CF₃ groups) confirm regiochemistry and substituent positions .

Basic: What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

This boronic acid serves as a key intermediate in drug discovery:

- Suzuki-Miyaura Couplings: Synthesize biaryl motifs in kinase inhibitors or antiviral agents (e.g., trifluoromethylpyridine-containing scaffolds) .

- Prodrug Design: Used to modify solubility and bioavailability of carboxylic acid derivatives via esterification .

- Enzyme Targeting: Boronic acids reversibly inhibit serine proteases, enabling mechanistic studies of enzyme-substrate interactions .

Advanced: How do electron-withdrawing substituents (e.g., CF₃) influence reactivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethyl (CF₃) group at the 6-position enhances electrophilicity of the pyridine ring, accelerating transmetalation in Suzuki couplings. However, steric hindrance from the methyl group at the 4-position may reduce reaction rates. Comparative studies with analogs (e.g., 6-ethoxy or 6-amino derivatives) show:

- Electronic Effects: CF₃ increases oxidative addition efficiency due to electron withdrawal .

- Steric Effects: Methyl groups at ortho positions can necessitate higher catalyst loadings or elevated temperatures .

Advanced: What mechanistic insights explain contradictions in reported reaction yields?

Methodological Answer:

Discrepancies in yields (e.g., 68–91% in similar conditions ) arise from:

- Solvent Polarity: Polar aprotic solvents (e.g., THF) favor boronate complex formation but may hinder solubility of aryl halides .

- Base Strength: Strong bases (e.g., NaOH) accelerate transmetalation but risk hydrolyzing boronic esters .

- Catalyst Deactivation: Trace oxygen or moisture in solvents can poison palladium catalysts, necessitating rigorous degassing .

Advanced: How can researchers optimize scalability for multi-step syntheses involving this compound?

Methodological Answer:

- Continuous Flow Systems: Improve reproducibility in large-scale Suzuki reactions by maintaining precise temperature and mixing .

- One-Pot Strategies: Combine boronic acid formation and coupling steps to minimize intermediate isolation (e.g., sequential addition of catalysts ).

- Quality Control: Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.